molecular formula NH2OH.HCl<br>ClH4NO B046587 Hydroxylamine hydrochloride CAS No. 5470-11-1

Hydroxylamine hydrochloride

Cat. No. B046587
CAS RN: 5470-11-1
M. Wt: 69.49 g/mol
InChI Key: WTDHULULXKLSOZ-UHFFFAOYSA-N
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Description

Hydroxylamine hydrochloride, also known as Hydroxylammonium chloride, is an inorganic compound with the chemical formula NH2OH·HCl . It is a white, hygroscopic salt that is widely used as a reactant in electrophilic substitution reactions, oxidation, and reduction reactions . It is almost always provided and used as an aqueous solution .


Synthesis Analysis

Hydroxylamine hydrochloride can be synthesized via the acid-catalyzed hydrolysis of nitromethane . This process involves adding the by-product formic acid to the reaction mixture to establish a homogeneous synthesis system . The reaction time can be significantly shortened to four hours for reaching 90% conversion of nitromethane at 110 °C .


Molecular Structure Analysis

The molecular weight of Hydroxylamine hydrochloride is 69.49 . It has a linear formula of NH2OH·HCl .


Chemical Reactions Analysis

Hydroxylamine hydrochloride participates in the synthesis of 1,2,4-oxadiazoles, secondary amides, and tertiary amides . It is also used in the reaction with acetamide to produce acetohydroxamic acid .


Physical And Chemical Properties Analysis

Hydroxylamine hydrochloride is a white, hygroscopic solid that decomposes when exposed to dampness above 151℃ . It is very soluble in water and alcohol . It has a density of 1.67 g/mL at 25 °C and a melting point of 155-157 °C .

Scientific Research Applications

Preparation of Oximes and Hydroxamic Acids

Hydroxylamine hydrochloride is used to prepare oximes and hydroxamic acids in organic synthesis . Oximes are used in organic chemistry as protective groups for carbonyl groups and in the preparation of amines. Hydroxamic acids are used in organic chemistry in the synthesis of various compounds.

Copolymerization Inhibitor

It acts as a copolymerization inhibitor . In polymer chemistry, a copolymerization inhibitor is a substance that is added to monomers to prevent them from combining to form a polymer. This is particularly useful in controlling the size and properties of the resulting polymer.

Removal of Bromine and Polybromide

Hydroxylamine hydrochloride can be used to remove bromine and polybromide from a solution during the extraction of lignin from lignocellulosic biomass . This is important in the paper and pulp industry, where lignin is often removed from wood pulp to improve its properties.

Phenol Degradation

Hydroxylamine hydrochloride has been used to promote Fe (III)/Fe (II) cycle during soil oxidation by H2O2 for phenol degradation . The removal of phenol was 76% in 3 h during soil oxidation with 1 mM H2O2 in the presence of 1 mM hydroxylamine .

Synthesis of Functionalized Chiral Tertiary Amines

The O-acyl-N,N-disubstituted hydroxylamine moiety has received a great deal of attention on account of its ability to function as an electrophilic nitrogen source . This mode of reactivity has proved to be highly effective in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures .

Synthesis of Chiral N-Heterocycles

Hydroxylamine hydrochloride is used in the synthesis of chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations .

Safety and Hazards

Hydroxylamine hydrochloride is considered hazardous. It may be corrosive to metals and is toxic if swallowed. It is harmful in contact with skin, causes skin irritation, and may cause an allergic skin reaction. It also causes serious eye irritation and is suspected of causing cancer .

Future Directions

Recent advancements in electroanalysis directed toward the sensing of hydroxylamine have been made . Potential future advancements in this field are also expected, along with a discussion of method validation and the use of such devices in real samples for the determination of hydroxylamine .

Relevant Papers The most relevant papers retrieved include a study on the sensing of hydroxylamine and a High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances .

Mechanism of Action

Target of Action

Hydroxylamine hydrochloride primarily targets carbonyl carbon of aldehydes or ketones . It acts as a nucleophile , which is a species that donates an electron pair to an electrophile to form a chemical bond in a reaction .

Mode of Action

The mode of action of hydroxylamine hydrochloride involves its interaction with its primary targets, the carbonyl carbon of aldehydes or ketones . It attacks these targets, leading to the formation of an intermediate called an oxime . This reaction is a key step in various biochemical and synthetic processes .

Biochemical Pathways

Hydroxylamine hydrochloride affects several biochemical pathways. It plays a role in the synthesis of oximes from aldehydes and ketones . It also participates in the conversion of acid chlorides to hydroxamic acids . In biological systems, the oxidation of ammonia to hydroxylamine is a step in biological nitrification .

Pharmacokinetics

It’s known that hydroxylamine is a genotoxic impurity that needs to be controlled down to ppm level in pharmaceutical compounds . The permissible daily exposures limit for hydroxylamine is 2 µg/day .

Result of Action

The result of hydroxylamine hydrochloride’s action is the formation of oximes from aldehydes and ketones, and the conversion of acid chlorides to hydroxamic acids . These reactions are crucial in various chemical and pharmaceutical processes .

Action Environment

The action of hydroxylamine hydrochloride can be influenced by environmental factors. It decomposes slowly on contact with moisture and gives off irritating or toxic fumes in a fire . It also poses a risk of explosion as a result of decomposition when heated . Therefore, it should be stored in a dry, cool area without drain or sewer access .

properties

IUPAC Name

hydroxylamine;hydrochloride
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InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2
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InChI Key

WTDHULULXKLSOZ-UHFFFAOYSA-N
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Canonical SMILES

NO.Cl
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Molecular Formula

ClH.H3NO, NH2OH.HCl, ClH4NO
Record name HYDROXYLAMINE HYDROCHLORIDE
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Molecular Weight

69.49 g/mol
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Physical Description

Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992), Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO], COLOURLESS HYGROSCOPIC CRYSTALS.
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 94 (freely soluble)
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Density

1.67 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.7 g/cm³
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Product Name

Hydroxylamine Hydrochloride

CAS RN

5470-11-1
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Record name Hydroxyamine hydrochloride
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Melting Point

304 °F (Decomposes) (NTP, 1992), 304 °F (decomposes), 154 °C
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